molecular formula C27H25NO5 B2622969 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866810-86-8

6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2622969
CAS No.: 866810-86-8
M. Wt: 443.499
InChI Key: WHLQHHSRRCDTTL-UHFFFAOYSA-N
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Description

The compound "6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one" is a dihydroquinolin-4-one derivative characterized by a methoxy-substituted quinoline core and diverse aromatic substituents. Its structure features a 1,4-dihydroquinolin-4-one backbone with dimethoxy groups at positions 6 and 7, a 2-methoxyphenylmethyl group at position 1, and a 4-methylbenzoyl moiety at position 3.

Properties

IUPAC Name

6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-17-9-11-18(12-10-17)26(29)21-16-28(15-19-7-5-6-8-23(19)31-2)22-14-25(33-4)24(32-3)13-20(22)27(21)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQHHSRRCDTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves multiple steps. One common synthetic route includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with different Grignard reagents, followed by dehydration of the intermediate phenolic compounds . Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinolone moiety . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of the Target Compound and Analogues

Compound Name Core Structure Position 1 Substituent Position 3 Substituent 6,7-Substituents Molecular Formula Molecular Weight Key Features
Target Compound Dihydroquinolin-4-one 2-Methoxyphenylmethyl 4-Methylbenzoyl Dimethoxy C₂₆H₂₇NO₆ 449.5 Benzoyl, methoxy-rich
BF15064 () Dihydroquinolin-4-one 2-Methylphenylmethyl 4-Ethoxybenzenesulfonyl Dimethoxy C₂₇H₂₇NO₆S 493.57 Sulfonyl, ethoxy
4k () 4-Aminoquinoline - 4-Chlorophenyl, 4-Methoxyphenyl - C₂₂H₁₈ClN₂O₂ 385.85 Amino, chloro, methoxy
PPAR Ligand () Isoquinoline 3,4-Dimethoxybenzyl [4-(2-Methoxyphenyl)piperidinyl]methyl Dimethoxy C₃₁H₃₅N₂O₅ 515.62 Piperidinyl, methoxy-rich

Biological Activity

6,7-Dimethoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of dihydroquinolines. This compound has garnered attention in pharmacological research due to its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H23NO4\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{4}

This structure includes methoxy groups and a benzoyl moiety, which are often associated with increased biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of dihydroquinoline compounds exhibit significant antitumor effects. For instance, a study reported that similar compounds demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antitumor Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
6,7-Dimethoxy...MCF-7 (Breast)10Apoptosis induction
6,7-Dimethoxy...PC-3 (Prostate)12G1 phase arrest
Similar CompoundHeLa (Cervical)15Caspase activation

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The mechanism behind its antibacterial effect may involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its antibacterial and antitumor properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the levels of inflammatory markers compared to untreated controls.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Cycle Regulation: The compound may modulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction: It may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Cytokine Modulation: The inhibition of NF-kB signaling pathway is suggested to be a key mechanism for its anti-inflammatory action.

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